molecular formula C₂₃H₃₂O₆ B1145368 5β-4,5-Dihydro Prednisolone 21-Acetate CAS No. 114127-54-7

5β-4,5-Dihydro Prednisolone 21-Acetate

Cat. No.: B1145368
CAS No.: 114127-54-7
M. Wt: 404.5
InChI Key:
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Description

5β-4,5-Dihydro Prednisolone 21-Acetate: is a derivative of Prednisolone, a synthetic corticosteroid. It is chemically identified by the CAS number 114127-54-7. This compound is metabolically interconvertible with prednisone and is used in various analytical and quality control applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5β-4,5-Dihydro Prednisolone 21-Acetate involves several steps:

    Keto-protection Reaction: Prednisone acetate is used as the starting material. The 3-site and 20-site keto groups are protected.

    Keto-reduction Reaction: The 11-site keto group is reduced.

    Hydroxyl Esterification Reaction: The 21-site hydroxyl group is esterified.

    Keto-deprotection Reaction: The 3-site and 20-site keto groups are deprotected.

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves the use of mixed solvents and inert gases to prevent byproduct formation during hydrolysis reactions .

Mechanism of Action

5β-4,5-Dihydro Prednisolone 21-Acetate exerts its effects by interacting with glucocorticoid receptors. The reduction of Δ4-3-ketosteroids by steroid 5β-reductase leads to the formation of 5β-dihydroglucocorticoids, which are inactive on the glucocorticoid receptor. This provides a mechanism of pre-receptor regulation of ligands for the glucocorticoid receptor in liver cells .

Comparison with Similar Compounds

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5β-4,5-Dihydro Prednisolone 21-Acetate involves the conversion of prednisolone to the target compound through a series of chemical reactions.", "Starting Materials": [ "Prednisolone", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Prednisolone is dissolved in methanol and a catalytic amount of hydrochloric acid is added. The mixture is refluxed for several hours to form 5β-Dihydro Prednisolone.", "Step 2: The resulting 5β-Dihydro Prednisolone is dissolved in a mixture of acetic anhydride and pyridine and heated under reflux for several hours to form 5β-4,5-Dihydro Prednisolone.", "Step 3: The 5β-4,5-Dihydro Prednisolone is then treated with sodium hydroxide to form the corresponding sodium salt.", "Step 4: The sodium salt is then reacted with acetic anhydride to form 5β-4,5-Dihydro Prednisolone 21-Acetate.", "Step 5: The product is isolated by extraction with diethyl ether and purified by recrystallization from a suitable solvent." ] }

CAS No.

114127-54-7

Molecular Formula

C₂₃H₃₂O₆

Molecular Weight

404.5

Synonyms

11β,17,21-Trihydroxy-5α-pregn-1-ene-3,20-dione 21-Acetate, 2-((5R,8S,9S,10R,11S,13S,14S,17R)-11,17-Dihydroxy-10,13-dimethyl-3-oxo-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl Acetate; 

Origin of Product

United States

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